BI-1942

Chymase IC50 Enzymatic Assay

Secure BI-1942, a premier chemical probe from the opnMe platform, for definitive target validation. It offers unmatched potency (IC50 0.4 nM) and is provided with a structurally matched, inactive control (BI-1829) to ensure data rigor and publication credibility. Ideal for chymase-mediated RAS pathway studies in cardiovascular and fibrotic disease models. Inquire now for research-grade quantities.

Molecular Formula C24H26N4O4
Molecular Weight 434.5 g/mol
Cat. No. B10796930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBI-1942
Molecular FormulaC24H26N4O4
Molecular Weight434.5 g/mol
Structural Identifiers
SMILESCCC(CC(=O)O)N1C(=O)C2=C(C=CC=N2)N(C1=O)CC3=CN(C4=CC(=CC(=C43)C)C)C
InChIInChI=1S/C24H26N4O4/c1-5-17(11-20(29)30)28-23(31)22-18(7-6-8-25-22)27(24(28)32)13-16-12-26(4)19-10-14(2)9-15(3)21(16)19/h6-10,12,17H,5,11,13H2,1-4H3,(H,29,30)/t17-/m1/s1
InChIKeyPCJVXTDIDUMIRR-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BI-1942: High-Potency Chymase Chemical Probe for Target Validation


BI-1942 is a non-peptidic, small-molecule inhibitor of human chymase (CMA1), a chymotrypsin-like serine protease released from mast cell granules. It is classified as a high-quality chemical probe and is distributed through Boehringer Ingelheim's opnMe platform to support open science and target validation studies [1][2]. Its primary utility is in preclinical in vitro and cell-based research, with a potential application focus in ophthalmic diseases based on target expression and pathway analysis [3].

Why BI-1942 Cannot Be Substituted with Other Chymase Inhibitors


Substituting BI-1942 with another chymase inhibitor can lead to invalid experimental conclusions due to significant differences in target potency, off-target selectivity, and the absence of a validated negative control. While many chymase inhibitors exist, their biochemical profiles vary by orders of magnitude. Using a less potent or less selective compound can result in false negatives due to incomplete target engagement or false positives from confounding off-target activities [1]. Crucially, BI-1942 is provided alongside a structurally matched, inactive analog (BI-1829) that is essential for controlling for compound-specific effects in cellular assays—a level of experimental rigor not possible with most other inhibitors [2].

Quantitative Differentiation of BI-1942 from Comparator Chymase Inhibitors


Enzymatic Potency: BI-1942 Exhibits Superior IC50 Against Human Chymase

BI-1942 demonstrates an IC50 of 0.4 nM for human chymase, which is significantly more potent than a panel of widely used chymase inhibitors [1]. For example, its potency is 6.25-fold greater than NK3201 (IC50 = 2.5 nM), 13.5-fold greater than BCEAB (IC50 = 5.4 nM), and over 775-fold greater than SUN-C8257 (IC50 = 310 nM) [2].

Chymase IC50 Enzymatic Assay Potency

Selectivity Profile: BI-1942 Demonstrates High Selectivity Against Off-Target Proteases

BI-1942 exhibits >100-fold selectivity against the closely related serine protease cathepsin G (IC50 = 110 nM) and showed no significant inhibition against a panel of 35 other proteases when screened at 10 µM [1]. This profile contrasts with earlier inhibitors like chymostatin, which is known to broadly inhibit chymotrypsin-like enzymes, including cathepsin G, leading to ambiguous results [2].

Selectivity Cathepsin G Off-Target Protease Panel

Negative Control Availability: A Structurally Matched, Inactive Analog for Rigorous Assay Control

A critical differentiator for BI-1942 is the availability of BI-1829, a structurally close analog that is >1000-fold less active against chymase (IC50 = 850 nM) [1]. This compound serves as an ideal negative control for in vitro studies to rule out compound-specific, target-independent effects. This paired probe-control set meets the highest standards for chemical probe usage and is not a common feature of other commercial chymase inhibitors [2].

Negative Control BI-1829 Assay Validation Chemical Probe

Functional Cell-Based Activity: Confirmation of Target Engagement in a Physiologically Relevant Assay

Beyond enzymatic inhibition, BI-1942 demonstrates functional activity in a human plasma assay. It inhibits chymase-dependent angiotensin II formation with an IC50 of 198 nM [1]. This data confirms that the compound can engage its target in a complex, biologically relevant matrix, bridging the gap between biochemical potency and cellular efficacy.

Cellular Assay Angiotensin II Functional Activity Plasma

Defined Research Applications for BI-1942 Based on Empirical Evidence


In Vitro Target Validation Studies for Chymase-Dependent Pathways

The high potency and validated selectivity profile of BI-1942 make it the optimal tool for in vitro studies designed to probe the specific role of chymase in cellular signaling or disease pathways. The availability of BI-1829 as a negative control ensures that any observed biological effects can be confidently attributed to chymase inhibition, a critical requirement for publication in high-impact journals [1][2].

Functional Profiling in Human Plasma or Blood-Based Assays

With a confirmed functional IC50 of 198 nM for inhibiting angiotensin II formation in human plasma, BI-1942 is well-suited for ex vivo and in vitro studies using human plasma or blood. This application is particularly relevant for investigating the chymase-mediated arm of the renin-angiotensin system, a pathway implicated in cardiovascular and fibrotic diseases [1].

Ophthalmic Disease Research and Drug Repurposing Investigations

Analysis of the opnMe database has identified BI-1942 as a compound with potential for repurposing in ophthalmic indications [2]. Researchers investigating the role of chymase in ocular pathologies such as allergic conjunctivitis, dry eye disease, or diabetic retinopathy can utilize BI-1942 as a selective chemical probe in relevant in vitro and ex vivo models (e.g., primary ocular cell cultures) to establish target-disease linkage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for BI-1942

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.